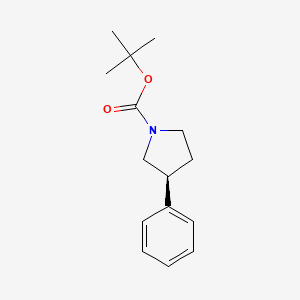
1,1-Dichloro-2,2-diethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2-diethylcyclopropane is an organic compound with the molecular formula C7H12Cl2. It is a cyclopropane derivative where two chlorine atoms are attached to the same carbon atom, and two ethyl groups are attached to the adjacent carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.
Méthodes De Préparation
The synthesis of 1,1-Dichloro-2,2-diethylcyclopropane typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene. This highly reactive intermediate then adds to the double bond of the alkene, forming the cyclopropane ring .
Analyse Des Réactions Chimiques
1,1-Dichloro-2,2-diethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding cyclopropane derivative without the chlorine atoms.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, although specific products depend on the conditions used.
Common reagents for these reactions include potassium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation .
Applications De Recherche Scientifique
1,1-Dichloro-2,2-diethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cyclopropane derivatives and the effects of substituents on chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.
Mécanisme D'action
The mechanism by which 1,1-Dichloro-2,2-diethylcyclopropane exerts its effects involves the formation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2,2-diethylcyclopropane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-dimethylcyclopropane: This compound has two methyl groups instead of ethyl groups, leading to differences in reactivity and physical properties.
1,1-Dichloro-2,2-diphenylcyclopropane: The presence of phenyl groups significantly alters the compound’s chemical behavior and applications.
1,1-Dichloro-2,2-diethylcyclobutane: This compound has a four-membered ring instead of a three-membered ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
5685-45-0 |
|---|---|
Formule moléculaire |
C7H12Cl2 |
Poids moléculaire |
167.07 g/mol |
Nom IUPAC |
1,1-dichloro-2,2-diethylcyclopropane |
InChI |
InChI=1S/C7H12Cl2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3 |
Clé InChI |
OIHZZIDWWWKJOC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1(Cl)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
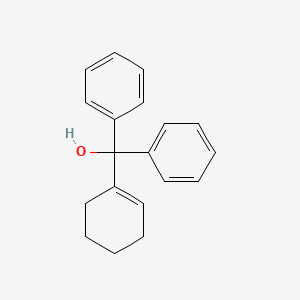
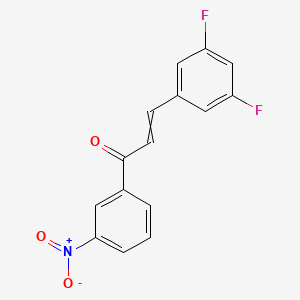
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)



![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
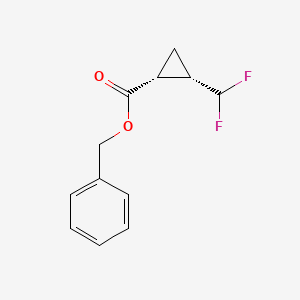
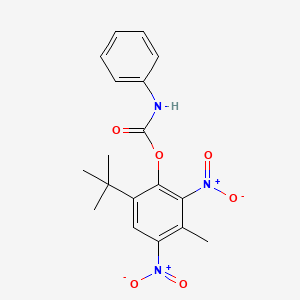
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
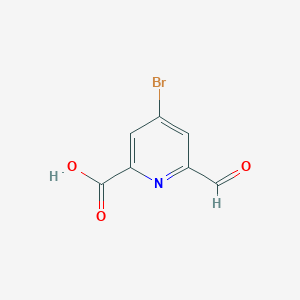
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
